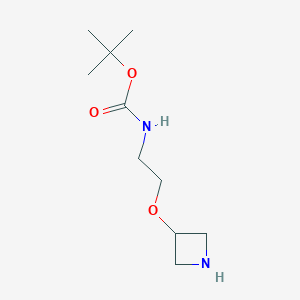
tert-Butyl (2-(azetidin-3-yloxy)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2-(azetidin-3-yloxy)ethyl)carbamate is a chemical compound with the molecular formula C10H20N2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a tert-butyl carbamate group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(azetidin-3-yloxy)ethyl)carbamate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate. One common method includes the following steps:
Preparation of Azetidine Derivative: Azetidine is reacted with an appropriate alkylating agent to form the desired azetidine derivative.
Formation of tert-Butyl Carbamate: The azetidine derivative is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Azetidine Derivatives: Large quantities of azetidine derivatives are prepared using continuous flow reactors to ensure consistent quality and yield.
Scalable Reaction Conditions: The reaction with tert-butyl chloroformate is optimized for large-scale production, often involving automated systems to control temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
tert-Butyl (2-(azetidin-3-yloxy)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace specific substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like ethanol or methanol.
Major Products Formed
Oxidation Products: Oxidized derivatives of the azetidine ring.
Reduction Products: Reduced forms of the carbamate group.
Substitution Products: Substituted azetidine derivatives with various functional groups.
科学的研究の応用
tert-Butyl (2-(azetidin-3-yloxy)ethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-Butyl (2-(azetidin-3-yloxy)ethyl)carbamate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The carbamate group can undergo hydrolysis, releasing active intermediates that participate in various biochemical pathways.
類似化合物との比較
Similar Compounds
- tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate hydrochloride
- tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate
- tert-Butyl 3-oxoazetidine-1-carboxylate
Uniqueness
tert-Butyl (2-(azetidin-3-yloxy)ethyl)carbamate is unique due to its specific structural features, including the azetidine ring and tert-butyl carbamate group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research applications.
特性
CAS番号 |
1781859-31-1 |
|---|---|
分子式 |
C10H20N2O3 |
分子量 |
216.28 g/mol |
IUPAC名 |
tert-butyl N-[2-(azetidin-3-yloxy)ethyl]carbamate |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-4-5-14-8-6-11-7-8/h8,11H,4-7H2,1-3H3,(H,12,13) |
InChIキー |
DQOIYQNMXRDSGG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCOC1CNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyrimidine](/img/structure/B13463353.png)
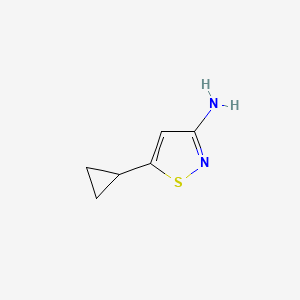


![7-Fluorobicyclo[4.1.0]heptan-2-amine hydrochloride](/img/structure/B13463376.png)

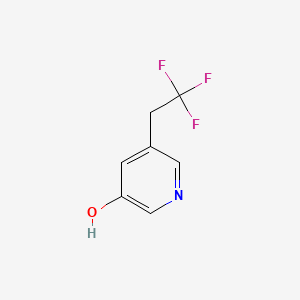
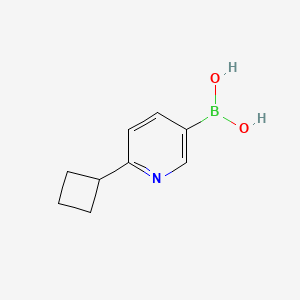
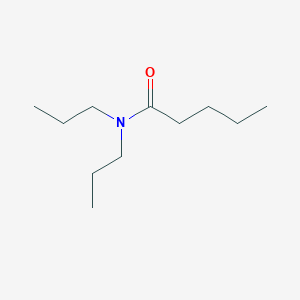

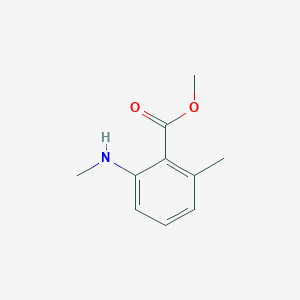


![Potassium [2-chloro-5-(trifluoromethyl)phenyl]trifluoroboranuide](/img/structure/B13463431.png)
